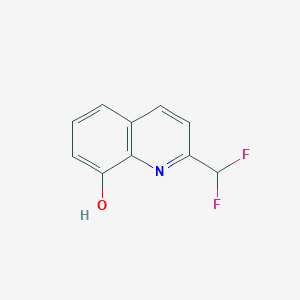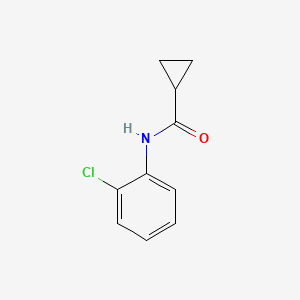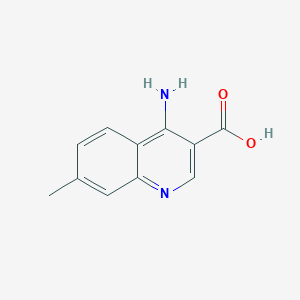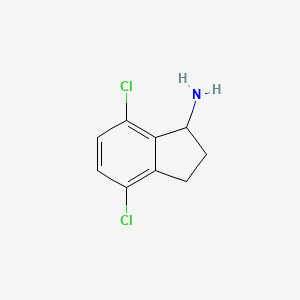
5-Methylquinolin-8-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
5-Methylquinolin-8-ol hydrochloride can be synthesized through several methods. One common method involves the reaction of p-aminocresol hydrochloride with glycerol, sulfuric acid, and picric acid. The mixture is heated for 3-4 hours, then diluted with water to make it slightly alkaline. The solution is then adjusted to strong acidity with acetic acid, followed by steam distillation. Ammonium hydroxide is added to precipitate the crude product from the acetic acid distillate, which is then recrystallized and purified with ethanol to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and other industries.
科学的研究の応用
5-Methylquinolin-8-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chelating extractant and in the synthesis of other quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methylquinolin-8-ol hydrochloride involves its interaction with molecular targets and pathways in biological systems. It acts as a chelating agent, binding to metal ions and disrupting their function. This property is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens and cancer cells by interfering with essential metal-dependent enzymes and processes .
類似化合物との比較
Similar Compounds
5-Methylquinolin-8-ol: The parent compound without the hydrochloride group.
5-Chloromethylquinolin-8-ol hydrochloride: A similar compound with a chloromethyl group instead of a methyl group.
5-Methoxy-2-methylquinolin-8-ol hydrochloride: A derivative with a methoxy group.
Uniqueness
5-Methylquinolin-8-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility in water and enhanced biological activity compared to its analogs .
特性
CAS番号 |
57334-55-1 |
|---|---|
分子式 |
C10H10ClNO |
分子量 |
195.64 g/mol |
IUPAC名 |
5-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h2-6,12H,1H3;1H |
InChIキー |
CBWBVSHSUFNTSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=NC2=C(C=C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)


![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)




![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)

